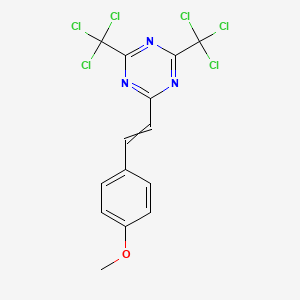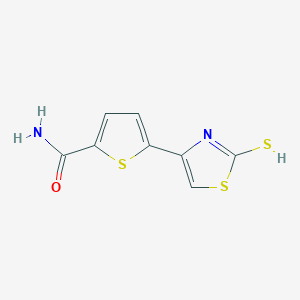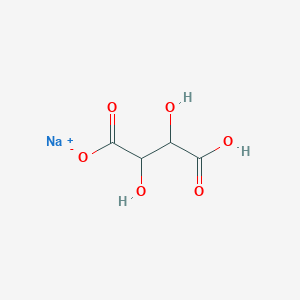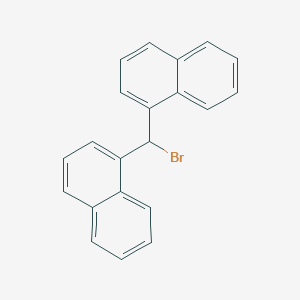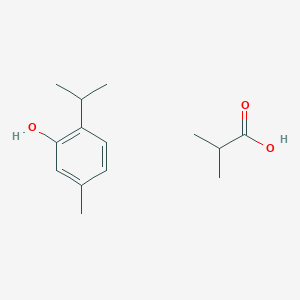
Propanoic acid,2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester
Overview
Description
Propanoic acid,2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester is a useful research compound. Its molecular formula is C14H22O3 and its molecular weight is 238.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanoic acid,2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanoic acid,2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Potent PPARγ Agonists : A study described the synthesis of a compound closely related to the chemical , highlighting its potential in developing potent PPARγ agonists, which are relevant in diabetes and obesity treatment (Reynolds & Hermitage, 2001).
Pharmaceutical Intermediates : The synthesis of methyl esters of N-(O,O-diethylphosphonobenzyl)-2-amino-3-aryl-propanoic acid demonstrates the role of similar compounds in pharmaceutical intermediate production, which are crucial in drug synthesis (Tchapkanov & Petrov, 1998).
Anti-Inflammatory Activities : New phenolic compounds structurally related to the chemical were isolated from the leaves of Eucommia ulmoides Oliv. These compounds showed anti-inflammatory effects, indicating potential pharmaceutical applications (Ren et al., 2021).
Catalysis in Organic Synthesis : Sulfuric acid derivatives, including esters similar to the one , have been used as catalysts in various organic synthesis reactions, such as condensation processes (Tayebi et al., 2011).
Inhibition of Mycolic Acid Biosynthesis : Related compounds have been synthesized and evaluated as potential inhibitors of mycolic acid biosynthesis, which is important in the context of tuberculosis treatment (Hartmann et al., 1994).
Derivatives in Cancer Research : The synthesis and characterization of propanoic acid derivatives and their evaluation in terms of antiproliferative activity against various cancer cell lines highlight the potential application in cancer research (Božić et al., 2017).
Biofuel Research : Studies on methyl and ethyl esters derived from vegetable oils and animal fats, including those with similar structures to the chemical , contribute to understanding the combustion chemistry of esters, important in the development of biofuels (Metcalfe et al., 2007).
properties
IUPAC Name |
2-methylpropanoic acid;5-methyl-2-propan-2-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O.C4H8O2/c1-7(2)9-5-4-8(3)6-10(9)11;1-3(2)4(5)6/h4-7,11H,1-3H3;3H,1-2H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZYTVUXXFCRJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)O.CC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoic acid,2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



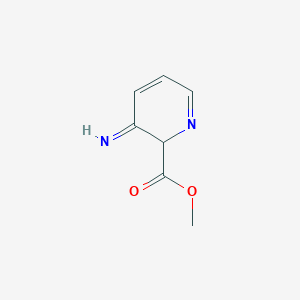

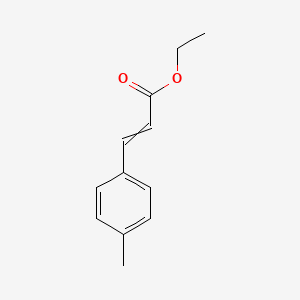

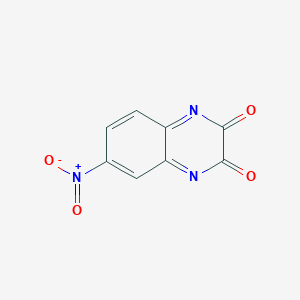
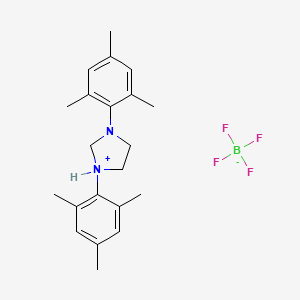
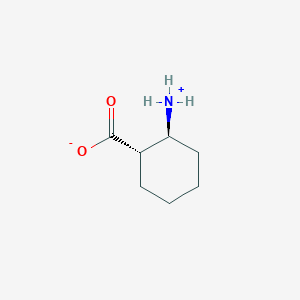

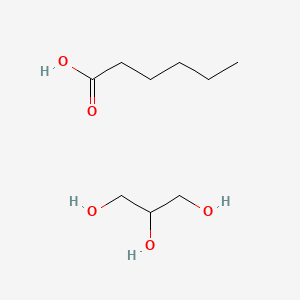
![Butanoic acid, 2-[(3-nitrophenyl)methylene]-3-oxo-, 1-methylethyl ester](/img/structure/B7884582.png)
